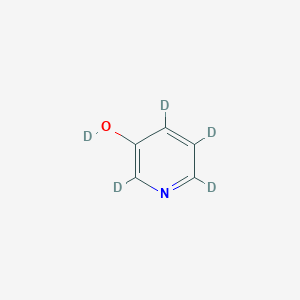

3-Hydroxypyridine-D5

Description

Contextualization of Isotopic Labeling in Modern Chemical Science

Isotopic labeling is a technique used to trace the journey of an isotope through a chemical reaction or a metabolic pathway. wikipedia.org By substituting specific atoms with their isotopes, scientists can monitor the transformation of molecules and elucidate complex mechanisms. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and provide powerful tools for identifying and understanding chemical and biological processes. symeres.com

The use of deuterium labeling has become particularly prominent. clearsynth.com While chemically similar to hydrogen, deuterium's greater mass can influence reaction rates, a phenomenon known as the kinetic isotope effect, which provides valuable insights into reaction mechanisms. symeres.com Furthermore, the distinct nuclear properties of deuterium make it readily distinguishable in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.org

Significance of Deuterated Pyridine (B92270) Analogues in Research Methodologies

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. dergipark.org.trcymitquimica.com Deuterated pyridine analogues, in turn, serve as crucial tools in several key research areas:

Mechanistic Studies: By selectively replacing hydrogen atoms with deuterium on the pyridine ring or its substituents, researchers can track bond formations and cleavages during chemical reactions. smolecule.com This aids in a deeper understanding of reaction pathways. symeres.com

Metabolic Studies: In pharmaceutical and toxicological research, deuterated compounds are used to trace the metabolic fate of pyridine-containing drugs and xenobiotics within biological systems. symeres.comclearsynth.com This helps in identifying metabolites and understanding how the body processes these substances.

Quantitative Analysis: Deuterated compounds, including deuterated pyridines, are frequently used as internal standards in quantitative mass spectrometry-based analyses. rsc.orgmdpi.com Their similar chemical behavior to the non-labeled analyte, coupled with their distinct mass, allows for highly accurate and precise measurements. researchgate.net

NMR Spectroscopy: Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent itself. neofroxx.comstanford.edu Furthermore, deuterated pyridine can be used as a probe molecule to characterize the acid strength of solid catalysts. nih.gov The chemical shift of the deuterated pyridinium (B92312) ion provides a measure of the Brønsted acid strength. nih.gov

Scope and Objectives of Academic Inquiry on 3-Hydroxypyridine-D5

3-Hydroxypyridine (B118123) is a significant structural motif found in various natural products and pharmacologically active compounds. dergipark.org.tr Its deuterated counterpart, this compound, where the four hydrogen atoms on the pyridine ring and the hydrogen of the hydroxyl group are replaced by deuterium, is a valuable tool for specific research applications.

The primary objectives of utilizing this compound in academic and industrial research include:

Serving as a stable isotope-labeled internal standard for the accurate quantification of 3-hydroxypyridine and its metabolites in complex biological matrices.

Facilitating the elucidation of reaction mechanisms involving 3-hydroxypyridine through kinetic isotope effect studies.

Aiding in the structural analysis and characterization of molecules in NMR spectroscopy, where it can be used as a reference compound or a component in more complex labeled molecules. nih.gov

The following table outlines the key chemical and physical properties of 3-Hydroxypyridine and its deuterated analogue, this compound.

| Property | 3-Hydroxypyridine | This compound |

| Molecular Formula | C5H5NO | C5D5NO |

| Molecular Weight | 95.10 g/mol nih.gov | 100.13 g/mol |

| Melting Point | 125-128 °C chemicalbook.com | 125-128 °C cdnisotopes.com |

| Boiling Point | 280-281 °C chemicalbook.com | 180 °C at 2.9 hPa cdnisotopes.com |

| Appearance | White to light yellow crystal chemicalbook.com | Off-white to yellow solid cdnisotopes.com |

| Solubility | Soluble in alcohol and water chemicalbook.com | Water solubility: 33 g/L cdnisotopes.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H5NO |

|---|---|

Molecular Weight |

100.13 g/mol |

IUPAC Name |

2,3,4,6-tetradeuterio-5-deuteriooxypyridine |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H/i1D,2D,3D,4D/hD |

InChI Key |

GRFNBEZIAWKNCO-HXRFYODMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])O[2H])[2H] |

Canonical SMILES |

C1=CC(=CN=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 3 Hydroxypyridine D5

Deuteration Approaches for Pyridine (B92270) Ring Systems

The deuteration of pyridine and its derivatives can be achieved through various methods, broadly categorized into hydrogen isotope exchange (HIE) reactions and multi-step synthetic routes involving deuterated precursors. The choice of method depends on the desired level of deuteration, regioselectivity, and the functional group tolerance of the substrate.

Hydrogen Isotope Exchange (HIE) Methods for Ring Deuteration

Hydrogen Isotope Exchange (HIE) represents a direct approach to substitute protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) on the pyridine ring. This can be accomplished under catalytic, basic, acidic, or electrochemical conditions.

Transition metal catalysts are widely employed to facilitate H/D exchange on pyridine rings. These methods often offer high efficiency and selectivity.

Iridium Catalysis: Iridium complexes have proven to be exceptionally active for the ortho-selective deuteration of pyridines. archie-west.ac.uk For instance, iridium(I) precatalysts can mediate the selective ortho-labeling of a variety of aromatic compounds, including pyridines, often directed by a functional group. archie-west.ac.uk Specific iridium(III)-bipyridonate catalysts have been developed for the α-selective H/D exchange of alcohols, demonstrating the tunability of these catalytic systems. rsc.org However, a notable decrease in deuteration has been observed with hydroxyl-substituted pyridines, which may be attributed to base-induced tautomerization. rsc.org

Palladium Catalysis: Palladium-catalyzed methods have also been developed for the regioselective deuteration of pyridines. A notable example involves the use of a secondary phosphine (B1218219) oxide as an internal base, which directs the deuteration to the α-position of the pyridine ring. rsc.orgrsc.org This approach overcomes the conventional ortho-directing feature of other methods. rsc.org

Iron Catalysis: Iron dialkyl complexes featuring a pyridine dicarbene ligand have been shown to promote rapid hydrogen isotope exchange on both electron-rich and electron-poor aromatic and heteroaromatic rings using benzene-d6 (B120219) as the deuterium source. researchgate.netacs.org

The table below summarizes key findings in transition metal-catalyzed deuteration of pyridine systems.

| Catalyst Type | Selectivity | Deuterium Source | Key Findings |

| Iridium(I) | Ortho-selective | D₂O | High deuterium incorporation in over 25 pyridine examples with reaction times as low as 4 hours. archie-west.ac.uk |

| Iridium(III) | α-selective (for alcohols) | D₂O | Effective for α-deuteration of alcohols, but less so for hydroxyl-substituted pyridines. rsc.orgrsc.org |

| Palladium | α-selective | D₂O | Utilizes a secondary phosphine oxide as an internal base to direct deuteration. rsc.orgrsc.org |

| Iron | Sterically accessible C-H bonds | Benzene-d6 | Rapid HIE on a range of aromatic and heteroaromatic rings. researchgate.netacs.org |

This table provides a summary of research findings. For detailed experimental conditions and substrate scope, please refer to the cited literature.

Base-catalyzed H/D exchange is a common method for deuterating pyridine rings, particularly at positions with enhanced acidity.

Studies have shown that 3-hydroxypyridine (B118123) exhibits low H/D exchange under certain basic conditions, likely due to the increased electron density on the pyridine ring resulting from the deprotonation of the hydroxyl group. chemrxiv.orgresearchgate.netresearchgate.net In contrast, pyridine N-oxides can be selectively deuterated at the ortho-position using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemrxiv.org This method is advantageous as it avoids issues like hydrolysis or nucleophilic aromatic substitution that can occur with sodium deuteroxide in D₂O at high temperatures. chemrxiv.org The mechanism for the base-mediated deuteration of pyridines at distal positions is thought to proceed through a pyridyl anion. chemrxiv.orgunimi.it

Acid-catalyzed deuteration provides another avenue for introducing deuterium into pyridine rings. This method often requires elevated temperatures to achieve significant exchange. Treating pyridine with deuterated acid (e.g., DCl in D₂O) at high temperatures can lead to deuteration, with the exchange typically occurring at positions alpha to the nitrogen. cdnsciencepub.com A general method for the deuteration of methyl groups on N-heteroarylmethanes using a Brønsted acid has also been developed. nih.govresearchgate.net

Electrochemical methods offer a metal-free and often milder alternative for the deuteration of pyridines. These techniques can provide high regioselectivity. An electrochemical process for the γ-selective deuteration of pyridines using D₂O as the deuterium source has been developed. acs.org This method is notable for its mild, neutral conditions and broad substrate compatibility, obviating the need for metal catalysts or strong bases. acs.orgnih.govresearchgate.netrepec.orgdntb.gov.ua The process is believed to involve an N-butyl-2-phenylpyridinium iodide intermediate. nih.gov

The following table outlines the conditions and outcomes of electrochemical deuteration of pyridines.

| Method | Selectivity | Deuterium Source | Key Features |

| Constant-current electrolysis | γ-selective | D₂O | Metal-free, base-free, operates at room temperature. acs.orgnih.gov |

This table summarizes the key aspects of the electrochemical deuteration method. For detailed procedures and a full list of compatible substrates, the original research should be consulted.

Multi-Step Synthesis via Deuterated Precursors

An alternative to direct H/D exchange is the synthesis of the target molecule from commercially available deuterated starting materials. google.com While this approach can provide high levels of specific deuteration, it is often more costly and involves more synthetic steps. google.com For 3-hydroxypyridine, a potential synthetic route could involve the reduction of a deuterated pyridine derivative. For example, 3-hydroxypyridine can be reduced using sodium borohydride. rsc.org A multi-step synthesis could therefore involve the initial deuteration of a suitable pyridine precursor followed by chemical transformations to introduce the hydroxyl group. One reported synthesis of 3-hydroxypyridine involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. chemicalbook.comresearchgate.net Another method starts from 3-chloropyridine. google.com These non-deuterated synthetic routes could potentially be adapted using deuterated starting materials or reagents to produce 3-hydroxypyridine-d5.

Utilization of Deuterated Building Blocks for Pyridine Ring Formation

One of the primary strategies for synthesizing this compound involves constructing the pyridine ring from smaller, commercially available or synthetically prepared deuterated precursors. nih.gov This bottom-up approach ensures that the deuterium atoms are incorporated into the molecular backbone from the outset, often leading to high levels of isotopic enrichment at specific, predetermined positions.

Methods for preparing deuterium-enriched building blocks are varied. For instance, a general approach involves the stepwise treatment of a precursor molecule with deuterated reagents. The synthesis of deuterated piperidines, which are related saturated heterocycles, has been demonstrated by the reduction of pyridinium (B92312) salts with deuterated reducing agents like sodium borodeuteride (NaBD₄). researchgate.netnih.gov This principle can be adapted to create deuterated fragments suitable for pyridine ring synthesis. A series of d₀–d₈ tetrahydropyridine (B1245486) isotopomers, for example, were synthesized by the stepwise treatment of a tungsten-complexed pyridinium salt with deuteride (B1239839) (D⁻) and deuteron (B1233211) (D⁺) sources. researchgate.net

The general synthetic pathway can be envisioned as follows:

Selection of a deuterated precursor: This could be a simple, heavily deuterated aliphatic chain or a smaller heterocyclic fragment.

Ring-closing reaction: The deuterated building block(s) undergo a cyclization reaction, such as a Hantzsch pyridine synthesis or other condensation reactions, to form the pyridine ring. The conditions are chosen to be compatible with the deuterated positions, avoiding unwanted H/D exchange.

Functional group manipulation: Following the formation of the deuterated pyridine core, subsequent chemical modifications, such as the introduction of the hydroxyl group at the 3-position, are performed to yield the final this compound.

Post-Synthetic Functionalization with Deuterium Incorporation

An alternative and often more direct route is the post-synthetic deuteration of an existing 3-hydroxypyridine molecule or a closely related precursor. This approach involves the exchange of hydrogen atoms for deuterium atoms on the fully formed heterocyclic ring. These hydrogen isotope exchange (HIE) reactions are typically mediated by metal catalysts or specific reagents that activate C-H bonds for deuteration. nih.gov

Common methods for post-synthetic deuteration include:

Metal-Catalyzed H/D Exchange: Transition metals like palladium, iridium, ruthenium, and manganese are effective catalysts for HIE reactions. nih.govrsc.org For example, palladium on carbon (Pd/C) can catalyze H/D exchange using D₂O as the deuterium source, though this may require high temperatures. nih.gov

Base-Mediated Deuteration: A metal-free approach involves the use of a strong base in a deuterated solvent. For instance, potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (DMSO-d₆) can facilitate deuteration of pyridines. chemrxiv.org This method proceeds via deprotonation to form a pyridyl anion, which is then quenched by the deuterated solvent. rsc.org

Acid-Catalyzed Exchange: In certain cases, acidic conditions can promote H/D exchange, particularly at positions activated by the ring's electronic properties.

The primary deuterium source for these reactions is often heavy water (D₂O) or deuterated solvents, which are abundant and cost-effective. uni-rostock.de A key challenge in post-synthetic functionalization is controlling the regioselectivity of deuterium incorporation.

Control of Regioselectivity in this compound Synthesis

Achieving a specific labeling pattern in this compound requires precise control over which C-H bonds are activated for deuteration. Regioselectivity is governed by a combination of directing group effects, steric hindrance, and the inherent electronic properties of the pyridine ring.

Directing Group Assisted Deuteration Strategies

Directing groups are functional moieties on the pyridine ring that coordinate to a metal catalyst and guide it to activate specific, typically ortho, C-H bonds. This strategy is one of the most powerful tools for achieving high regioselectivity in HIE reactions. rsc.org

Several directing group strategies are applicable to pyridine systems:

Inbuilt Directing Groups: The native functional groups of the substrate can act as directing groups. The hydroxyl group of 3-hydroxypyridine, particularly in its deprotonated form, can direct metal catalysts to the C-2 and C-4 positions. Neighboring group assisted catalysis by the phenolic OH-group has been shown to be effective in the regioselective functionalization of 3-hydroxy-pyridine carboxylates under mild conditions. nih.gov Similarly, N,O-directing groups have been used for Pd(II)-catalyzed deuteration at the γ-C(sp²) position of related derivatives. rsc.org

Transient Directing Groups: This strategy involves the in-situ formation of a directing group, often an imine, by reacting a substrate (e.g., a pyridine aldehyde) with an amine co-catalyst. This transient group directs the metal catalyst to the ortho-position, and is subsequently hydrolyzed to regenerate the original functionality. This approach has been successfully used in manganese- and ruthenium-catalyzed HIE. uni-rostock.de

Removable Directing Groups/Templates: A directing group can be intentionally installed on the substrate to control deuteration and then removed in a subsequent step. Pyridine-based templates, for example, have been developed for palladium-catalyzed meta-selective C-H deuteration of arenes. nsf.gov

| Strategy | Catalyst/Reagents | Typical Position Deuterated | Reference |

|---|---|---|---|

| Neighboring Group Assistance | Sc(OTf)₃ (for functionalization) | C4-position (aminolysis) | nih.gov |

| Inbuilt N,O-Directing Group | Pd(II) | ortho-C(sp²) position | rsc.org |

| Transient Directing Group | Manganese or Ruthenium complexes / Amine | ortho to carbonyl | uni-rostock.de |

| Pyridine-based Template | Pd(OAc)₂ | meta-position | nsf.gov |

| Internal Base (SPO) | Pd(OAc)₂ / (t-Bu)₂P(O)H | α-position (C2/C6) | rsc.org |

Steric and Electronic Influences on Deuterium Incorporation Sites

In the absence of strong directing groups, the regioselectivity of deuteration is dictated by the steric accessibility and electronic properties of the different positions on the pyridine ring.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This influences the acidity of the C-H bonds. Base-mediated deuteration often occurs at the most acidic positions. For pyridine N-oxides, the N-oxide group is electron-withdrawing, which increases the acidity and favors deprotonation and subsequent deuteration at the ortho-positions (C2, C6). chemrxiv.org Conversely, electron-donating groups like the hydroxyl group (in its neutral form) can activate the ring towards electrophilic substitution, but in base-mediated reactions, its deprotonated form (-O⁻) is a powerful electron-donating group, which can influence the acidity of other ring protons. chemrxiv.org

Steric Hindrance: Metal-catalyzed HIE reactions can be sensitive to steric bulk. Catalysts may preferentially activate less sterically hindered C-H bonds. For example, some iron-pincer complexes achieve deuteration at the least sterically hindered positions in arenes and heteroarenes. rsc.org The presence of substituents on the ring can block or hinder access to adjacent positions, thereby directing deuteration elsewhere.

The interplay between these factors is complex. For 3-hydroxypyridine, deuteration in acidic media would likely occur at the C2 and C6 positions due to protonation of the ring nitrogen. In basic media (e.g., KOtBu/DMSO-d₆), deprotonation of the hydroxyl group would increase electron density, potentially favoring deuteration at positions meta to the hydroxyl group (C4, C6), but the inherent acidity of the C2 proton could also lead to its exchange. chemrxiv.org

Assessment of Deuterium Incorporation Efficiency and Isotopic Purity

Analytical Techniques for Determining Deuterium Content (Post-Synthesis)

A suite of analytical techniques is employed to characterize deuterated compounds, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between isotopologues (e.g., d₀, d₁, d₂, etc.) based on their mass difference. rsc.org Electrospray ionization (ESI-HRMS) is particularly advantageous as it is a soft ionization technique that is rapid, highly sensitive, and consumes very little sample. nih.govresearchgate.net The isotopic purity is calculated from the relative abundances of the isotopologue peaks in the mass spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the specific location of deuterium incorporation.

¹H NMR: In proton NMR, the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. The percentage of deuterium incorporation can be calculated by integrating the remaining proton signal relative to an internal standard or a non-deuterated signal within the same molecule. nih.gov

²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation, with signals appearing at chemical shifts corresponding to the deuterated positions.

¹³C NMR: Carbon NMR can also be used, as the C-D coupling patterns and isotopic shifts in the ¹³C spectrum differ from those of C-H, providing further structural confirmation.

Molecular Rotational Resonance (MRR) Spectroscopy: This is a highly sensitive gas-phase technique that can distinguish between different isotopomers and isotopologues based on their unique moments of inertia. It provides unambiguous structural information without the need for a reference standard. nih.gov

A combination of these techniques, typically HRMS and NMR, provides a comprehensive assessment of the synthesized this compound, confirming its isotopic enrichment, purity, and the precise regiochemistry of the deuterium labels. rsc.org

| Technique | Information Provided | Advantages | Reference |

|---|---|---|---|

| ESI-HRMS | Isotopic purity, distribution of isotopologues (d₀, d₁, d₂, etc.) | Rapid, high sensitivity, low sample consumption | nih.govresearchgate.net |

| ¹H NMR | Location and percentage of deuterium incorporation | Provides site-specific information, quantitative | nih.govrsc.org |

| ²H NMR | Direct detection of deuterated positions | Unambiguous confirmation of deuteration | |

| ¹³C NMR | Structural confirmation via C-D coupling and isotopic shifts | Confirms labeling pattern | |

| MRR Spectroscopy | Unambiguous identification of isotopomers and isotopologues | Extremely high resolution, no reference needed | nih.gov |

Quantification of Isotopic Enrichment and Distribution

Following synthesis, it is crucial to quantify the isotopic enrichment and the distribution of isotopes within the this compound molecules. Mass spectrometry (MS) is the primary analytical technique for this purpose, often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC). researchgate.netresearchgate.net

The fundamental principle involves comparing the mass spectrum of the synthesized, isotopically labeled compound with the spectrum of a non-enriched, or "unlabeled," reference sample. uni.lu This comparison allows for the determination of the Mass Isotopomer Distribution (MID), which details the relative abundance of molecules containing different numbers of deuterium atoms (e.g., D5, D4, D3, etc.). uni.lu

The process for quantifying isotopic enrichment involves several steps:

Analysis : The labeled sample is analyzed using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) instrument, which can accurately resolve the mass differences between the various isotopologues. almacgroup.com

Data Extraction : The peak area for each isotopic species (e.g., the [M+H]⁺ ion for the unlabeled, D1, D2, D3, D4, and D5 versions) is measured from the mass spectrum. almacgroup.com

Correction for Natural Abundance : The raw data must be corrected for the natural abundance of isotopes (primarily ¹³C) that contribute to the signals of the heavier isotopologues. This is done by calculating the theoretical contribution from natural isotopes and subtracting it from the measured peak areas. almacgroup.com

Isotopic enrichment is defined as the mole fraction of the heavy isotope at a specific molecular site, expressed as a percentage. isotope.com This is distinct from species abundance, which is the percentage of molecules having a specific isotopic composition. isotope.com For example, a batch of this compound with 99% isotopic enrichment means that for each labeled position, there is a 99% probability of finding a deuterium atom.

Table 1: Illustrative Calculation of Isotopic Enrichment for a Hypothetical Batch of this compound

This table demonstrates the data analysis process for determining the isotopic enrichment and distribution for a hypothetical sample of this compound.

| Isotopologue (M+H)⁺ | Measured Peak Area | Natural Isotope Contribution (Corrected) | Corrected Peak Area | Relative Isotopic Abundance (%) |

| D0 (Unlabeled) | 5,000 | 0 | 5,000 | 0.48 |

| D1 | 8,000 | 275 | 7,725 | 0.74 |

| D2 | 15,000 | 440 | 14,560 | 1.39 |

| D3 | 25,000 | 825 | 24,175 | 2.31 |

| D4 | 90,000 | 1,375 | 88,625 | 8.46 |

| D5 (Fully Labeled) | 950,000 | 4,950 | 945,050 | 90.22 |

| Total | 1,093,000 | 1,047,135 | 100.00 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

This quantitative analysis is essential for validating the synthesis and ensuring the labeled compound is suitable for its intended use, such as a reliable internal standard for bioanalytical studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxypyridine D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. This technique is exceptionally valuable for determining the specific sites of deuteration and for assessing the isotopic purity of the compound. For 3-Hydroxypyridine-D5, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the pyridine (B92270) ring. The chemical shifts of these signals provide information about the electronic environment of each position. osti.gov

The analysis of pyridine and its deuterated analogues has been a subject of detailed NMR studies. cdnsciencepub.comcdnsciencepub.com By comparing the ²H NMR spectrum of this compound with the ¹H NMR spectrum of its non-deuterated counterpart, the positions of deuterium incorporation can be definitively assigned. The presence of distinct signals for each deuterated position can confirm the regioselectivity of the deuteration process. Furthermore, the integration of these signals allows for the quantification of deuterium at each site, offering a precise measure of isotopic enrichment and helping to identify any positional isomers that may be present.

A high degree of deuteration is often sought for various applications. scharlab.com The ²H NMR provides a direct method to verify the deuteration degree, which is crucial for its use as an internal standard in mass spectrometry or as a tracer in metabolic studies. smolecule.com

While ²H NMR focuses on the deuterium atoms, Proton (¹H) NMR spectroscopy is employed to detect any residual, non-deuterated sites in the molecule. researchgate.net In a highly deuterated sample of this compound, the ¹H NMR spectrum should ideally show a significant reduction or complete absence of signals corresponding to the pyridine ring protons. The presence of any small signals in the aromatic region would indicate incomplete deuteration. cdnsciencepub.com

The phenomenon of signal quenching is a direct consequence of deuterium substitution. The coupling between adjacent protons (H-H coupling) that is characteristic of the ¹H NMR spectrum of 3-hydroxypyridine (B118123) is absent when one or both of the protons are replaced by deuterium. cdnsciencepub.com This leads to a simplified spectrum, where any remaining proton signals appear as singlets or with altered splitting patterns, depending on the coupling with neighboring deuterium atoms (H-D coupling), which is typically much smaller than H-H coupling. The analysis of these residual signals is critical for determining the isotopic purity and for quantifying the level of any non-deuterated species. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for 3-Hydroxypyridine

| Assignment | Shift (ppm) in CDCl₃ | Shift (ppm) in DMSO-d₆ |

| H-A | 8.284 | 8.363 |

| H-B | 8.093 | 7.315 |

| H-C | 7.327 | 7.258 |

| H-D | 7.290 | 8.146 |

| OH | Not Observed | 9.905 |

| Data sourced from ChemicalBook. chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. numberanalytics.com When hydrogen atoms are replaced by deuterium, subtle but measurable changes in the ¹³C NMR spectrum can be observed. These are known as isotopic effects. The primary isotopic effect is a slight upfield shift (to lower ppm values) of the carbon signal directly attached to a deuterium atom. This is due to the slightly shorter average C-D bond length compared to the C-H bond, which results in increased shielding of the carbon nucleus. oregonstate.edu

Secondary isotopic effects can also be observed on carbons that are two or more bonds away from the deuterium atom. In the ¹³C NMR spectrum of this compound, all carbon signals of the pyridine ring are expected to show these upfield shifts compared to the non-deuterated compound. The magnitude of these shifts can provide further confirmation of the deuteration pattern. The carbon signals may also exhibit splitting due to one-bond and long-range carbon-deuterium (¹³C-²H) coupling, which can further aid in signal assignment and structural confirmation. oregonstate.edu The chemical shifts in ¹³C NMR are sensitive to substituent effects, and the presence of the hydroxyl group influences the electron density and thus the chemical shifts of the ring carbons. capes.gov.br

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Chemical Environment of Carbon | Chemical Shift Range (ppm) |

| Alkane | 10-50 |

| Alkyne | 70-110 |

| Alkene | 120-160 |

| Aromatic | 125-170 |

| Carboxylic Acid and Derivatives | 165-190 |

| Aldehyde, Ketone | >200 |

| Data adapted from Oregon State University. oregonstate.edu |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule and its fragments, thereby confirming its elemental composition and isotopic distribution. epj-conferences.org

The use of deuterated standards is common in quantitative assays and metabolic studies, and IRMS provides the necessary precision to validate the isotopic purity of these standards. researchgate.net The accurate determination of isotopic abundance is critical for the reliability of studies that rely on isotopic labeling. nih.gov

Mass spectrometry not only provides the mass of the molecular ion but also a unique fragmentation pattern when the molecule is subjected to ionization. chemguide.co.uk The analysis of this fragmentation pattern can offer valuable clues about the structure of the molecule and the location of isotopic labels. cdnsciencepub.com In the mass spectrum of this compound, the molecular ion peak will be shifted by five mass units compared to its non-deuterated counterpart.

By analyzing the masses of the fragment ions, it is possible to deduce which parts of the molecule have retained the deuterium atoms. For example, the loss of a neutral fragment containing deuterium will result in a different mass loss compared to the loss of the corresponding hydrogen-containing fragment. The fragmentation of pyridine derivatives often involves the loss of HCN or related neutral molecules. cdnsciencepub.com In the case of this compound, the loss of DCN would be a characteristic fragmentation pathway. Comparing the fragmentation patterns of the deuterated and non-deuterated compounds allows for a detailed mapping of the deuterium positions, corroborating the findings from NMR spectroscopy. nih.govresearchgate.net

Vibrational Spectroscopy for Deuterium-Induced Band Shifts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to isotopic substitution. The replacement of hydrogen (¹H) with deuterium (²H) doubles the mass of the atom, leading to significant and predictable shifts in the vibrational frequencies of the associated chemical bonds. These shifts provide definitive evidence of deuteration and offer profound insights into the molecular structure and bonding environment.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is characteristic of the specific type of chemical bond and its vibrational mode (e.g., stretching, bending).

In this compound, the most pronounced effect of deuteration is observed in the high-frequency region of the spectrum. The O-H stretching vibration in non-deuterated 3-hydroxypyridine, typically a broad band around 3300-3600 cm⁻¹, is replaced by an O-D stretching vibration at a significantly lower frequency, approximately 2400-2600 cm⁻¹. This substantial shift is a direct consequence of the increased mass of deuterium.

Similarly, the aromatic C-H stretching vibrations, which appear in the 3000-3100 cm⁻¹ region for the parent compound, are absent in the D5 analogue. They are replaced by C-D stretching vibrations, which are expected to appear in the 2200-2300 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds are also shifted to lower wavenumbers upon deuteration. Studies on various deuterated pyridine derivatives have established a consistent pattern of these isotopic shifts. cdnsciencepub.comresearchgate.net The analysis of these shifts confirms the successful incorporation of deuterium at specific molecular positions.

Table 1: Comparison of Major IR Vibrational Frequencies for 3-Hydroxypyridine and Expected Frequencies for this compound Note: Expected values are based on established isotopic shift ratios for O-H/O-D and aromatic C-H/C-D vibrations.

| Vibrational Mode | Typical Frequency (3-Hydroxypyridine) (cm⁻¹) | Expected Frequency (this compound) (cm⁻¹) |

| O-H Stretch | ~3400 | N/A |

| O-D Stretch | N/A | ~2500 |

| Aromatic C-H Stretch | 3000 - 3100 | N/A |

| Aromatic C-D Stretch | N/A | 2200 - 2300 |

| Pyridine Ring (C=C, C=N) Stretch | 1550 - 1620 | 1500 - 1580 |

| C-H In-plane Bend | 990 - 1220 | Lower frequency shift |

| C-D In-plane Bend | N/A | ~800 - 900 |

This interactive table summarizes the key expected shifts in the IR spectrum upon deuteration.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in IR spectra. In the context of this compound, Raman spectroscopy is invaluable for studying the conformation of the pyridine ring.

The Raman spectra of pyridine and its derivatives are characterized by strong bands corresponding to ring breathing and trigonal ring deformation modes. researchgate.netresearchgate.net For pyridine, these highly symmetric vibrations appear around 990 cm⁻¹ and 1030 cm⁻¹. researchgate.net Upon deuteration of the ring, these bands exhibit a downward shift in frequency due to the increased mass of the vibrating system. nih.gov The precise positions of these shifted bands in this compound can be used to analyze the symmetry and conformational integrity of the deuterated molecule. Any significant deviation from the expected shifts could indicate strain or conformational changes induced by the isotopic substitution. spectroscopyonline.com

Table 2: Key Raman Bands for Pyridine Ring and Expected Shifts in this compound Note: Pyridine is used as a reference for the fundamental ring modes.

| Vibrational Mode | Typical Frequency (Pyridine) (cm⁻¹) | Expected Frequency Shift in this compound | Rationale |

| Ring Breathing (Symmetric) | ~990 | Shift to lower frequency | Increased mass of the ring system due to four C-D bonds. |

| Trigonal Ring Deformation | ~1030 | Shift to lower frequency | Increased mass of the vibrating atoms on the ring. |

| C-D Stretch | N/A | ~2200 - 2300 | Corroborates IR data for C-D bond formation. |

| O-D Stretch | N/A | ~2400 - 2600 | Corroborates IR data for O-D bond formation. |

This interactive table highlights the key Raman active modes sensitive to deuteration.

X-ray Crystallography for Solid-State Structural Analysis of Deuterated Analogues (if applicable)

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid crystalline form. It provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

While crystallographic data specifically for this compound are not widely available in the surveyed literature, studies on the non-deuterated parent compound provide crucial insights into its solid-state behavior. A notable study involves the mechanochemical milling of 3-hydroxypyridine with salicylic (B10762653) acid, which resulted in the formation of a salt co-crystal. researchgate.net The structure of this assembly was solved using powder X-ray diffraction data. researchgate.net

In this co-crystal, the 3-hydroxypyridine moiety exists in its pyridinium (B92312) form, having been protonated by the more acidic salicylic acid. This results in the formation of an extended network of hydrogen bonds. researchgate.net This analysis confirms the tautomeric form of 3-hydroxypyridine in the solid state and reveals its preferred modes of intermolecular interaction. researchgate.net The structural parameters obtained serve as a fundamental reference for any future crystallographic studies on its deuterated analogues. It is expected that the crystal structure of this compound would be very similar to its non-deuterated counterpart, with minor changes in unit cell parameters due to the slightly different bond lengths and strengths of D-O and D-C bonds compared to H-O and H-C bonds.

Table 3: Crystallographic Data for the Co-crystal of Salicylic Acid and 3-Hydroxypyridine researchgate.net

| Parameter | Value |

| Product | Salt Co-crystal (sal3hyp) |

| Crystal System | Data solved from powder X-ray diffraction |

| Supramolecular Assembly | Extended network of hydrogen bonds |

| Tautomeric Form | 3-hydroxypyridine retains its tautomeric form |

This interactive table summarizes the available structural information for a solid-state form of 3-hydroxypyridine.

Applications of 3 Hydroxypyridine D5 in Mechanistic and Analytical Research

Mechanistic Investigations via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for deducing the mechanisms of chemical reactions. wikipedia.org By comparing the rate of a reaction with a normal, hydrogen-containing substrate to the rate with a deuterium-labeled substrate, chemists can infer whether a particular C-H bond is broken in the rate-determining step and can probe the nature of the transition state. gmu.edu

Probing Reaction Pathways and Rate-Determining Steps

The magnitude of the primary kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD), can indicate the extent of bond breaking in the transition state. A significant primary KIE (typically > 2) is strong evidence that the C-H bond to the isotopically labeled position is being cleaved in the rate-determining step of the reaction. baranlab.orgnumberanalytics.com This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, leading to a higher activation energy for the deuterated compound. baranlab.org

In the context of 3-hydroxypyridine (B118123), studying the KIE with 3-Hydroxypyridine-D5 can help elucidate the mechanisms of various reactions, such as electrophilic substitution, oxidation, or enzyme-catalyzed transformations. For instance, if a reaction involving the pyridine (B92270) ring shows a significant KIE upon deuteration at a specific position, it suggests that the C-H bond at that position is broken during the slowest step of the reaction.

A notable example, while involving a more complex derivative, is the study of alanine (B10760859) racemase, which utilizes a pyridoxal (B1214274) 5'-phosphate cofactor that forms a Schiff base with the amino acid substrate. Research on the enzyme with a substrate analogue that forms a Schiff base with 3-hydroxypyridine-4-carboxyaldehyde has utilized kinetic isotope effects to probe the mechanism. The study revealed intrinsic primary KIEs for Cα-proton abstraction, providing insight into the transition state of this key enzymatic step. scispace.com

Primary and Secondary Deuterium (B1214612) Isotope Effects in Pyridine Reactivity

Beyond primary KIEs, secondary KIEs, where the isotope is not at the bond being broken, also offer valuable mechanistic information. Secondary KIEs arise from changes in the vibrational environment of the deuterium atom between the reactant and the transition state, often due to changes in hybridization. gmu.edu

In a study on alanine racemase involving a 3-hydroxypyridine derivative, both primary and secondary KIEs were observed. The intrinsic primary KIEs for Cα-hydron abstraction were found to be 1.57 ± 0.05 in the D- to L-alanine direction and 1.66 ± 0.09 in the L- to D-alanine direction. scispace.com Concurrently, secondary KIEs were measured for the formation of the external aldimine intermediate. scispace.com These secondary effects are attributed to the hyperconjugation of the Cα-H bond with the conjugated Schiff base/pyridine ring π-system. scispace.com

| Isotope Effect Type | Reaction Direction | Value |

|---|---|---|

| Primary KIE (Cα-H abstraction) | D → L | 1.57 ± 0.05 |

| Primary KIE (Cα-H abstraction) | L → D | 1.66 ± 0.09 |

| Secondary KIE (Aldimine formation) | L → D (forward) | 1.13 ± 0.05 |

| Secondary KIE (Aldimine formation) | L → D (reverse) | 0.90 ± 0.03 |

| Secondary KIE (Aldimine formation) | D → L (forward) | 1.13 ± 0.06 |

| Secondary KIE (Aldimine formation) | D → L (reverse) | 0.89 ± 0.03 |

Solvent Deuterium Isotope Effects on Reaction Dynamics

When a reaction is carried out in a deuterated solvent like D₂O instead of H₂O, a solvent isotope effect (SIE) can be observed. chem-station.com This effect can arise if solvent molecules are directly involved in the reaction mechanism, for example, as a proton source or shuttle, or if the solvation of reactants and the transition state differs significantly between the two isotopic solvents. chem-station.commdpi.com Inverse solvent isotope effects (kH₂O/kD₂O < 1), where the reaction is faster in the deuterated solvent, can also occur and often point to a pre-equilibrium step in the reaction mechanism. chem-station.commdpi.com

For reactions involving 3-hydroxypyridine, which can act as both a hydrogen bond donor and acceptor, studying the SIE can provide critical information about the role of the solvent in the reaction pathway. For example, in an enzyme-catalyzed reaction, a significant SIE would suggest that proton transfer involving the solvent is part of the rate-limiting process.

Internal Standard Applications in Quantitative Analytical Chemistry

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. cerilliant.com An ideal internal standard co-elutes with the analyte of interest and has a very similar chemical behavior during sample preparation and ionization, but is distinguishable by its mass. chromatographyonline.com this compound, with its mass shifted by five units relative to the unlabeled compound, is an excellent candidate for this purpose.

Quantification in Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

In LC-MS, the use of a stable isotope-labeled internal standard like this compound can correct for variations in sample extraction, chromatographic retention time, and, most importantly, matrix effects that can cause ion suppression or enhancement. cerilliant.comchromatographyonline.com This leads to significantly improved accuracy and precision in quantitative analyses.

While specific applications detailing the use of this compound in LC-MS are not abundant in the literature, the principle is well-established. For instance, in the quantification of other compounds, deuterated analogs are routinely used. A method for monitoring endocrine-disrupting chemicals in human urine utilized various deuterated and ¹³C-labeled internal standards, including a labeled hydroxypyridine derivative (2,3,4-¹³C₃-2,3,5-trichloro-6-hydroxypyridine), to ensure accurate quantification by LC-MS/MS. nih.gov The use of such standards is crucial for minimizing variability and achieving reliable results in complex biological matrices. nih.gov

Use in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of a deuterated internal standard is also highly beneficial in GC-MS to account for variability in sample preparation, injection volume, and derivatization efficiency. tandfonline.com

A clear example of the utility of a related compound, pyridine-D5, is in the quantification of pyridine in environmental and biological samples. A headspace GC-MS/MS method was developed for the accurate determination of pyridine in crustacean tissues and marine sediments. tandfonline.comtandfonline.com In this method, pyridine-D5 was used as the internal standard, added to samples before preparation to correct for any losses or variations throughout the analytical process. tandfonline.comtandfonline.com The method demonstrated excellent recoveries (89-101%) and precision, allowing for the reliable quantification of pyridine at low levels. tandfonline.com

Another study focused on the analysis of toxic oxidative hair dye ingredients, including 2-amino-3-hydroxypyridine, by GC-MS. mdpi.com While a different deuterated compound (aniline-d5) was used as the internal standard in this case, it highlights a relevant application area where this compound could be employed for the specific and accurate quantification of 3-hydroxypyridine. mdpi.com The quantification of urinary 3-hydroxyisovaleric acid using its deuterated form as an internal standard in a GC-MS method further underscores the robustness of this approach for hydroxylated organic acids. nih.gov

| Parameter | Value |

|---|---|

| Internal Standard | Pyridine-D5 |

| Matrix | Crustacean tissue, Marine sediment |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Recovery | 89-101% |

| Limit of Detection (LOD) in tissue | 0.0060 mg/kg |

| Limit of Quantification (LOQ) in tissue | 0.020 mg/kg |

Calibration and Validation of Analytical Protocols

In analytical chemistry, the accuracy and reliability of measurement techniques are paramount. Deuterated compounds, including this compound, play a crucial role as internal standards in the calibration and validation of analytical methods, particularly those employing mass spectrometry (MS). clearsynth.compubcompare.ai

Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies and instrumental drift. pubcompare.ai Because deuterated standards are chemically identical to their non-labeled counterparts (analytes), they co-elute in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer. sigmaaldrich.com However, their higher mass allows them to be distinguished from the native analyte. clearsynth.com

The use of this compound as an internal standard allows for precise quantification of its non-deuterated form, 3-hydroxypyridine. By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to determine the analyte's concentration, effectively compensating for any sample loss or signal fluctuation. clearsynth.coma-2-s.com This matrix-matched calibration approach has been shown to improve the linearity and reproducibility of calibration curves. tandfonline.comtandfonline.com

Method validation, a process that ensures an analytical procedure is fit for its intended purpose, heavily relies on the use of such standards. nist.gov Key validation parameters like accuracy, precision, linearity, and limits of detection and quantification are rigorously assessed using isotopically labeled internal standards. researchgate.net The stability of the deuterium label is a critical consideration, as any loss of deuterium could compromise the accuracy of the results. sigmaaldrich.com

Table 1: Key Validation Parameters Assessed Using Deuterated Standards

| Validation Parameter | Description | Role of Deuterated Standard |

| Accuracy | The closeness of a measured value to a standard or known value. | Helps to correct for systematic errors and matrix effects, ensuring the measured concentration is accurate. a-2-s.com |

| Precision | The closeness of two or more measurements to each other. | Minimizes the impact of random variations in the analytical process, leading to more reproducible results. a-2-s.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Used to construct calibration curves over a specific concentration range. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Helps in determining the sensitivity of the method. tandfonline.com |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Establishes the lower limit for reliable quantitative measurements. tandfonline.com |

Tracing Studies in Biochemical Pathways and Environmental Fate (Non-Clinical)

The isotopic label in this compound makes it a valuable tracer for studying the transformation and degradation of pyridine derivatives in both biological and environmental systems.

Investigation of Metabolic Transformations of Pyridine Derivatives

3-Hydroxypyridine is a significant pyridine derivative found in various natural and industrial contexts, including as a degradation product in tobacco smoke. nih.govguidechem.com Understanding its metabolic fate is crucial. While the microbial degradation of 3-hydroxypyridine has been studied, the precise molecular mechanisms are not fully understood. nih.gov

Isotopically labeled compounds like this compound can be introduced into biological systems, such as microbial cultures, to trace their metabolic pathways. semanticscholar.org By analyzing the metabolites for the presence of the deuterium label using techniques like mass spectrometry, researchers can identify the series of enzymatic reactions that transform the parent compound. For instance, studies have shown that the degradation of 3-hydroxypyridine often proceeds through hydroxylation to form 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govsemanticscholar.org Using a deuterated starting material would confirm this pathway by the detection of deuterated 2,5-DHP and subsequent downstream metabolites.

Elucidation of Degradation Pathways in Environmental Systems

Pyridine and its derivatives are environmental contaminants that can result from industrial and agricultural activities. researchgate.net Their fate in the environment is governed by various processes, including microbial degradation. researchgate.net Tracing studies with this compound can help elucidate the degradation pathways in complex environmental matrices like soil and water.

By introducing this compound into a soil or water sample, scientists can monitor its disappearance over time and identify the formation of deuterated degradation products. This provides direct evidence of the transformation pathways and can help in assessing the persistence and potential environmental impact of these compounds. Bacteria have been shown to degrade many simple pyridine derivatives, often through pathways involving hydroxylated intermediates. researchgate.net Isotopic tracing can confirm these proposed pathways and potentially uncover novel degradation mechanisms.

Probing Intermolecular Interactions and Hydrogen Bonding Dynamics

The substitution of hydrogen with deuterium can have subtle but measurable effects on intermolecular interactions, particularly hydrogen bonding. These "isotope effects" can be probed using various spectroscopic techniques, providing valuable insights into the nature and dynamics of these fundamental interactions.

Deuterium Labeling for NMR-Based Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics. numberanalytics.comnumberanalytics.com Deuterium labeling, as in this compound, is particularly advantageous for NMR studies of intermolecular interactions. The deuterium nucleus has different NMR properties compared to a proton, which can simplify complex spectra and provide specific information about the local environment of the labeled site. numberanalytics.com

When this compound participates in hydrogen bonding, the deuterium NMR signal can provide information about the strength and geometry of the hydrogen bond. acs.org Furthermore, comparing the NMR spectra of the deuterated and non-deuterated compounds can reveal isotope effects on chemical shifts, which are sensitive to changes in the electronic environment and can be correlated with hydrogen bond strength and proton transfer dynamics. acs.orgacs.org

Table 2: Applications of Deuterium Labeling in NMR Interaction Studies

| NMR Application | Description |

| Simplified Spectra | Deuterium NMR spectra are often simpler than proton NMR spectra, reducing signal overlap in complex systems. numberanalytics.com |

| Probing Specific Sites | Isotopic labeling allows researchers to focus on the interactions at a specific, labeled position within a molecule. numberanalytics.com |

| Investigating Molecular Dynamics | Deuterium NMR is highly sensitive to molecular motion and can be used to study the dynamics of intermolecular interactions. numberanalytics.comnumberanalytics.com |

| Characterizing Hydrogen Bonds | H/D isotope effects on NMR chemical shifts provide insights into the geometry and strength of hydrogen bonds. acs.org |

Solvent Isotope Effects on Complexation and Association

The replacement of a protic solvent (like water or methanol) with its deuterated counterpart can influence the thermodynamics and kinetics of chemical reactions and molecular association, a phenomenon known as the solvent isotope effect. These effects are often related to differences in the strength of hydrogen bonds formed by protons versus deuterons.

In the context of this compound, studying its complexation and association in different isotopic solvents (e.g., H₂O vs. D₂O) can reveal details about the role of hydrogen bonding in these processes. For example, the stability of a complex formed between this compound and another molecule may differ in a deuterated solvent compared to a non-deuterated one. These differences, observable through techniques like NMR or FTIR spectroscopy, can provide information on the nature of the intermolecular forces driving the association. acs.orgfu-berlin.de Studies on similar pyridine-acid complexes have shown that solvent polarity and isotopic composition can significantly influence proton (or deuteron) transfer equilibria within hydrogen bonds. acs.orgfu-berlin.de

Computational and Theoretical Studies on 3 Hydroxypyridine D5

In Silico Modeling of Isotope Effects and Reaction Pathways

Theoretical Prediction of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes. wikipedia.org For 3-Hydroxypyridine-D5, the substitution of hydrogen with deuterium (B1214612) (²H or D) can significantly alter reaction rates, an effect that can be predicted and rationalized through computational models.

The theoretical basis for the KIE lies in the differences in zero-point vibrational energy (ZPE) between bonds to different isotopes. unam.mxlibretexts.org A C-D bond has a lower vibrational frequency and thus a lower ZPE than a corresponding C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. unam.mxlibretexts.org This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). Normal primary KIEs for deuterium substitution are often in the range of 1 to 8. libretexts.org

Theoretical prediction of KIEs is a key application of computational chemistry in understanding reaction mechanisms. wayne.edu Methods used for these predictions include:

Transition State Theory (TST): TST provides the fundamental framework for calculating reaction rates based on the properties of the reactants and the transition state (TS). numberanalytics.com Computational methods are used to locate the geometry of the transition state and calculate its vibrational frequencies.

Vibrational Frequency Analysis: By calculating the vibrational frequencies of the reactant in its ground state and at the transition state for both the light (H) and heavy (D) isotopologues, the ZPE for each can be determined. The difference in ZPE between the C-H and C-D bonds in the transition state versus the ground state allows for the prediction of the KIE.

Quantum Mechanical Tunneling: For reactions involving the transfer of light particles like hydrogen, quantum mechanical tunneling can be a significant factor. numberanalytics.combibliotekanauki.pl Computational models can incorporate corrections for tunneling, which can lead to much larger KIEs than predicted by semi-classical TST alone. bibliotekanauki.pl

The accuracy of a theoretically calculated KIE is highly dependent on the accuracy of the computed transition state geometry. wayne.edu Therefore, comparing calculated KIEs with experimental values serves as a stringent test for the validity of a proposed computational model and the associated reaction mechanism. wayne.edu Machine learning-based force fields are also emerging as an efficient approach for generating a large number of trajectories for KIE predictions, particularly for reactions with complex dynamics. digitellinc.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. It is dependent on the reduced mass of the vibrating atoms. libretexts.org | The ZPE of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and requiring more energy to break. libretexts.org |

| Primary KIE | The isotope effect observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. bibliotekanauki.pl | If a reaction involving this compound has a rate-determining step that involves C-D bond cleavage, the reaction will be slower than for non-deuterated 3-hydroxypyridine (B118123) (kH/kD > 1). |

| Secondary KIE | The isotope effect observed when the isotopic substitution is at a position not directly involved in bond-making or -breaking in the rate-determining step. bibliotekanauki.pl | Deuteration at positions on the pyridine (B92270) ring not directly participating in a reaction can still influence the reaction rate due to changes in hybridization or steric effects. |

| Transition State Theory (TST) | A theory that explains reaction rates by assuming a quasi-equilibrium between reactants and activated transition state complexes. numberanalytics.com | Computational TST models are used to calculate the energy barrier for a reaction, which is affected by the ZPE difference between C-H and C-D bonds, thereby predicting the KIE. |

Computational Approaches to Understand Deuteration Regioselectivity

The synthesis of this compound involves the selective replacement of specific hydrogen atoms on the pyridine ring with deuterium. Computational chemistry offers powerful tools to understand and predict this regioselectivity, primarily by calculating the relative acidities of the different C-H protons on the ring.

Experimental and computational studies have shown that the regioselectivity of deuteration in pyridine derivatives is often driven by the thermodynamic stability of the intermediate pyridyl anion formed upon deprotonation. rsc.orgchemrxiv.org Computational methods, such as Density Functional Theory (DFT), can be used to model this process and predict the most favorable sites for deuteration.

Key computational approaches include:

Calculation of Proton Affinities: The most common approach is to calculate the gas-phase acidity or proton affinity for each C-H bond on the pyridine ring. The position with the lowest calculated energy for deprotonation is the most acidic and therefore the most likely to undergo hydrogen-deuterium exchange under base-mediated conditions. chemrxiv.orgunimi.it

Analysis of Electronic Structure: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ortho and para positions electron-deficient. However, the hydroxyl group at the 3-position is an electron-donating group, which complicates the electronic landscape. In its neutral form, it donates electron density via resonance, but under basic conditions, it can be deprotonated to form a phenoxide-like species. This deprotonation significantly increases the electron density on the ring, which can inhibit further deprotonation required for deuteration. researchgate.net

Modeling Reaction Mechanisms: Computational studies can elucidate the entire reaction mechanism. For instance, in base-mediated deuteration using KOtBu in DMSO-d6, the mechanism involves deprotonation by the in-situ generated dimsyl anion. rsc.orgchemrxiv.org Computational modeling can confirm that the regioselectivity is governed by the acidity of the ortho-position, which is increased in N-oxide derivatives, for example. chemrxiv.orgunimi.itresearchgate.net DFT calculations can model the transition states for deprotonation at each position, revealing the kinetic and thermodynamic preferences.

Isodesmic Reactions: The change in acidity at each position of the pyridine ring can be estimated computationally using isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved. researchgate.net This method helps to isolate the electronic effects of substituents on proton acidity.

For 3-hydroxypyridine, computational analysis would predict how the hydroxyl group influences the acidity of the protons at positions 2, 4, 5, and 6. The interplay between the inductive effect of the nitrogen atom and the resonance effect of the hydroxyl group determines the ultimate regioselectivity of deuteration.

| Computational Method/Parameter | Principle | Application to 3-Hydroxypyridine |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Used to calculate the energies of 3-hydroxypyridine and its corresponding deprotonated anions to predict the most stable intermediate and thus the most likely site of deuteration. |

| Calculated Proton Affinity | The negative of the enthalpy change for the reaction of a species with a proton. A lower value indicates higher acidity. | Predicts the relative acidity of the C-H bonds at positions 2, 4, 5, and 6, indicating the preferred site for initial deprotonation. |

| Electrostatic Potential (ESP) Mapping | Visualizes the charge distribution of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Helps to visualize the acidic protons (electron-poor regions) on the pyridine ring, influenced by the nitrogen and hydroxyl groups. |

| Transition State Search | Locates the lowest-energy pathway between the reactant (3-hydroxypyridine) and the deprotonated intermediate. | Determines the kinetic barrier for deprotonation at each position, providing insight into kinetic versus thermodynamic control of regioselectivity. |

Challenges and Future Directions in 3 Hydroxypyridine D5 Research

Development of Highly Efficient and Atom-Economical Deuteration Methods

A primary challenge in the field of deuterated compounds is the development of synthetic methods that are both efficient and adhere to the principles of green chemistry. For pyridine (B92270) derivatives like 3-hydroxypyridine (B118123), traditional deuteration methods often rely on harsh conditions or expensive transition-metal catalysts, which can lead to environmental concerns and difficulties in purification. researchgate.net

Future research is focused on creating more atom-economical routes that minimize waste and maximize the incorporation of deuterium (B1214612). A promising approach is the direct C-H deuteration of pyridine derivatives using readily available and inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.net Recent advancements include electrochemical methods that enable C4-selective C-H deuteration of pyridines at room temperature, offering a metal-free and environmentally friendly alternative. researchgate.net Another strategy involves protium-deuterium exchange in neutral D₂O at elevated temperatures, which provides a direct labeling pathway. cdnsciencepub.com The development of base-catalyzed hydrogen-deuterium exchange is also considered an efficient and economical strategy. researchgate.netosti.gov These methods represent a significant step towards sustainable synthesis, reducing reliance on pre-functionalized starting materials and costly reagents. researchgate.net

| Method | Deuterium Source | Key Advantages | Challenges |

| Electrochemical C-H Deuteration | D₂O | Metal-free, room temperature, high regioselectivity | Scalability, substrate scope |

| Direct H/D Exchange | D₂O | Atom-economical, simple procedure | High temperatures required, potential for side reactions |

| Base-Catalyzed H/D Exchange | D₂O, Deuterated Solvents | Economical, can offer high site-selectivity | Use of strong bases can limit functional group tolerance |

| Metal-Catalyzed H/D Exchange | D₂O, D₂ gas | Effective for various substrates | Catalyst cost, potential for metal contamination, over-deuteration |

This table provides a summary of developing deuteration methods applicable to pyridine derivatives.

Exploration of Novel Research Applications in Advanced Materials Science

The unique properties imparted by deuterium substitution open up new possibilities for 3-Hydroxypyridine-D5 in materials science. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to enhanced thermal and photochemical stability. resolvemass.cascielo.org.mx This "kinetic isotope effect" is a cornerstone of the application of deuterated compounds.

In the field of optoelectronics, for instance, the enhanced stability of deuterated organic materials can result in longer operational lifetimes for devices such as organic light-emitting diodes (OLEDs). scielo.org.mx Researchers are exploring how incorporating deuterated pyridine moieties into polymer backbones or as functional groups can alter material properties. resolvemass.ca Deuterated compounds are also invaluable in neutron scattering techniques, which are used to probe the structure and dynamics of polymers and other soft materials at the molecular level. resolvemass.ca The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast matching," enabling detailed structural analysis that is otherwise impossible. scielo.org.mx Future work could involve incorporating this compound into metal-organic frameworks (MOFs) or coordination polymers to create materials with novel electronic, magnetic, or absorptive properties.

Integration with Emerging Spectroscopic and Imaging Techniques for Enhanced Characterization

The precise characterization of this compound, including the confirmation of isotopic purity and the location of deuterium atoms, is critical for its application. While Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool, its integration with other advanced techniques is paving the way for more comprehensive analysis. aip.orgcdnsciencepub.com

Deuterium NMR (²H NMR) is a powerful technique for directly observing the deuterated sites within a molecule, providing information on molecular dynamics and orientation. nih.gov Furthermore, high-resolution mass spectrometry (HRMS), particularly electrospray ionization-HRMS (ESI-HRMS), has emerged as a rapid and highly sensitive method for determining isotopic purity and distribution with minimal sample consumption. nih.gov This is a significant advantage over traditional methods, which can be more time-consuming and require larger sample quantities.

Future directions will likely involve the use of more sophisticated multidimensional NMR experiments and the coupling of separation techniques like chromatography directly with mass spectrometry to analyze complex mixtures and reaction intermediates. nih.gov These integrated approaches are essential for quality control and for understanding the precise behavior of this compound in various chemical and biological systems.

| Technique | Information Provided | Advantages |

| ²H NMR Spectroscopy | Direct detection of deuterium, molecular dynamics | High specificity for deuterated sites |

| ESI-HRMS | Isotopic purity, H/D isotopologue distribution | High sensitivity, rapid analysis, low sample consumption |

| Gas Chromatography (GC) | Chemical purity, separation of isotopologues | High resolution separation |

| Neutron Scattering | Molecular structure and dynamics in materials | Unique contrast between H and D atoms |

This table outlines key techniques for the characterization of this compound.

Interdisciplinary Research Opportunities Utilizing Site-Specific Deuteration

The ability to selectively place deuterium atoms at specific positions within the 3-hydroxypyridine molecule unlocks a vast potential for interdisciplinary research. Site-specific deuteration is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. nih.gov By observing how the C-D bond affects reaction rates, chemists can gain deep insights into the transition states of chemical transformations. scielo.org.mx

In pharmaceutical research and drug development, site-specific deuteration can be used to modulate the metabolic fate of a drug molecule. clearsynth.combrightspec.com Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down its breakdown by enzymes, a phenomenon known as the "deuterium isotope effect." This can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of toxic metabolites. nih.gov The FDA-approved drug Austedo (deutetrabenazine) is a prominent example of this strategy's success. nih.gov

Future interdisciplinary collaborations could involve using this compound as a mechanistic probe in enzymatic studies, as a tracer in environmental fate studies, or in the development of new medical imaging agents. nih.gov Enzymatic methods are also being explored to achieve high site-selectivity for labeling complex molecules. nih.gov

Scalable Synthesis and Purity Control for Research and Industrial Applications

For this compound to be widely utilized, its synthesis must be scalable to produce larger quantities without compromising purity. A significant challenge is the high cost associated with some deuteration methods, which may require noble metal catalysts or expensive deuterated solvents. scielo.org.mx The synthesis of the non-deuterated 3-hydroxypyridine precursor can be achieved through various routes, such as the reaction of furfurylamine (B118560) with hydrogen peroxide or the sulfonation of pyridine followed by alkali fusion. researchgate.netchemicalbook.comguidechem.com Adapting these methods for a deuterated synthesis that is both cost-effective and scalable is a key area of research.

Purity control is another critical aspect, encompassing both chemical and isotopic purity. bvsalud.org Regulatory agencies have yet to establish specific guidelines for deuterated drugs, presenting analytical challenges for quality control. bvsalud.org The presence of partially deuterated or non-deuterated isotopologues can complicate experimental results and is a major concern for pharmaceutical applications. nih.gov Therefore, robust analytical methods are required to accurately quantify the degree of deuteration and ensure batch-to-batch consistency. Techniques like NMR and HRMS are vital for this purpose, allowing for the determination of isotopic enrichment, which is typically required to be greater than 98% for many applications. nih.govresearchgate.net The development of efficient purification techniques to separate these isotopic mixtures remains an ongoing challenge. bvsalud.org

Q & A

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies on this compound?

- Methodology : Establish shared protocols via cloud-based platforms (e.g., protocols.io ). Distribute tasks based on expertise (e.g., synthesis, spectroscopy). Use standardized questionnaires to document procedural deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.